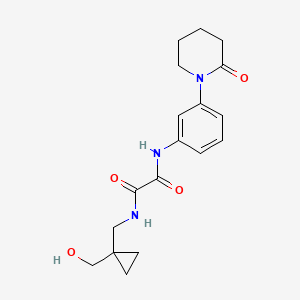
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide, also known as PEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PEP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide is not yet fully understood, but it is thought to act as a partial agonist of certain GPCRs. This means that it can activate the receptor to a certain extent, but not fully. This partial activation can lead to unique signaling pathways that may not be activated by full agonists.
Biochemische Und Physiologische Effekte
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling and the inhibition of certain enzymes. It has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide. One area of interest is the development of N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide-based therapeutics for the treatment of inflammatory diseases. Another area of interest is the study of N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide's effects on GPCRs and its potential as a tool for drug discovery. Additionally, further research is needed to fully understand N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide's mechanism of action and its potential applications in various areas of research.
Synthesemethoden
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-bromo-1-(pyridazin-3-yl)piperidine with propargylamine. The resulting compound is then treated with a palladium catalyst to form N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide. This method has been shown to be effective in producing high yields of pure N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cell signaling and are involved in a wide range of physiological processes. N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide has been shown to modulate the activity of certain GPCRs, making it a useful tool for studying their function.
Eigenschaften
IUPAC Name |
N-(1-pyridazin-3-ylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-12(17)14-10-5-8-16(9-6-10)11-4-3-7-13-15-11/h2-4,7,10H,1,5-6,8-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPMNDGDJSCNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C2=NN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)



![2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL](/img/structure/B2508277.png)
![2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2508278.png)

![1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2508281.png)
![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)
